molecular formula C22H21N5O B2501283 N-[4-({2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基}氨基)苯基]乙酰胺 CAS No. 877796-72-0

N-[4-({2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基}氨基)苯基]乙酰胺

货号 B2501283
CAS 编号: 877796-72-0
分子量: 371.444
InChI 键: VVPHVUDOLGVQNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPA is a pyrazolopyrimidine derivative that has been synthesized and studied extensively for its pharmacological properties.

科学研究应用

PET成像放射性配体开发

一系列新颖的2-苯基吡唑并[1,5-a]嘧啶乙酰胺,包括类似化合物,已被报道为转运蛋白(18 kDa)的选择性配体,这对开发用于PET成像的放射性配体至关重要。DPA-714是该系列中的一种化合物,其设计带有氟原子,以便用氟-18进行标记,从而利用正电子发射断层扫描(PET)对转运蛋白进行体内成像(Dollé 等人,2008)

磷酸二酯酶抑制剂

一系列与查询化合物密切相关的6-苯基吡唑并[3,4-d]嘧啶酮已被描述为cGMP特异性(V型)磷酸二酯酶的特异性抑制剂。这些化合物表现出酶促和细胞活性以及体内口服降压活性,突出了它们在治疗高血压和其他相关心血管疾病方面的潜力(Dumaitre & Dodic,1996)

外周苯二氮卓受体配体

包括N-[4-({2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基}氨基)苯基]乙酰胺的化合物类别已被探索用于合成选择性外周苯二氮卓受体(PBR)配体。这些研究旨在调节C6神经胶质瘤细胞中的类固醇生物合成,展示了在神经和精神疾病中的潜在治疗应用(Selleri 等人,2005)

抗菌和抗癌活性

已合成并评估了该化学家族中的化合物对各种病原菌的抗菌活性和对癌细胞系的细胞毒性。初步结果表明中等至显着的细胞毒性和抗菌活性,展示了它们作为开发新的抗菌和抗癌疗法的先导的潜力(Aggarwal 等人,2014)

认知障碍治疗

另一项研究重点是作为磷酸二酯酶1(PDE1)抑制剂的3-氨基吡唑并[3,4-d]嘧啶酮的设计、合成和构效关系分析。这些化合物,包括ITI-214,表现出优异的选择性,并在体内显示出良好的疗效,在治疗与精神分裂症、阿尔茨海默病和其他中枢神经系统疾病相关的认知缺陷方面具有潜在应用(Li 等人,2016)

生化分析

Biochemical Properties

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound has been shown to inhibit specific kinases, thereby modulating signal transduction processes that are vital for cell growth and differentiation . Additionally, it binds to proteins involved in DNA repair mechanisms, influencing the cellular response to DNA damage .

Cellular Effects

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide affects various cell types and cellular processes. It has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, it influences cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its binding interactions with various biomolecules. The compound inhibits specific kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . It also interacts with transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation . Additionally, the compound can modulate enzyme activity, either inhibiting or activating enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism results in the formation of various metabolites that can either be excreted or further metabolized . These interactions can affect the overall metabolic flux and influence the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide within cells and tissues involve specific transporters and binding proteins . The compound is actively transported across cell membranes and accumulates in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization and accumulation .

Subcellular Localization

N-(4-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments . This subcellular distribution is crucial for its activity and function within the cell .

属性

IUPAC Name

N-[4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)21(15(2)26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHVUDOLGVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。